2-(2-Nitrophenyl)ethanamine

概要

説明

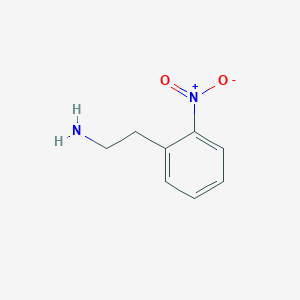

2-(2-Nitrophenyl)ethanamine is an organic compound with the molecular formula C8H10N2O2. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanamine chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

2-(2-Nitrophenyl)ethanamine can be synthesized through several methods. One common route involves the reduction of 2-nitrophenylacetonitrile. The nitrile group is reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . Another method involves the reduction of 2-nitrophenylacetic acid derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process .

化学反応の分析

Types of Reactions

2-(2-Nitrophenyl)ethanamine undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

Reduction: 2-(2-Aminophenyl)ethanamine

Substitution: Various substituted ethanamines depending on the nucleophile used.

科学的研究の応用

2-(2-Nitrophenyl)ethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-(2-Nitrophenyl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, influencing various biochemical pathways .

類似化合物との比較

Similar Compounds

- 2-Nitrophenethylamine

- 2-(2-Nitrophenyl)ethanolamine

- 2-(2-Nitrophenyl)acetic acid

Uniqueness

2-(2-Nitrophenyl)ethanamine is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its nitro group provides distinct reactivity compared to other similar compounds .

生物活性

2-(2-Nitrophenyl)ethanamine, also known as 2-NPEA, is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is characterized by a nitrophenyl group attached to an ethanamine structure, which significantly influences its biological activity and chemical behavior. This article explores the biological activities of this compound, including its applications in pharmaceuticals, its potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The structure of this compound is shown below:

| Compound Name | Structure | Notable Features |

|---|---|---|

| This compound | Structure | Contains a nitro group (-NO₂) which enhances reactivity. |

Synthesis and Derivatives

The synthesis of this compound typically involves the nitration of phenethylamine followed by reduction processes. Its derivatives have been investigated for various biological activities, particularly in medicinal chemistry.

Key Applications:

- Synthesis of Schiff Bases : this compound serves as an intermediate in the synthesis of Schiff bases, which have demonstrated significant biological activities, including inhibition of pancreatic lipase, a target for obesity treatment.

- CGRP Receptor Antagonists : The compound is also utilized in synthesizing CGRP receptor antagonists, potentially useful in migraine treatment.

Anticancer Properties

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain synthesized derivatives can induce apoptosis in cancer cells, suggesting potential anticancer properties.

Enzyme Inhibition

One notable biological activity is the inhibition of pancreatic lipase. Compounds derived from this compound were evaluated for their ability to inhibit this enzyme, revealing promising results compared to Orlistat, a standard anti-obesity drug.

Case Studies

- Pancreatic Lipase Inhibition : In a study evaluating various Schiff bases synthesized from this compound, several compounds showed significant inhibition of pancreatic lipase activity. The most effective derivatives were compared against Orlistat and demonstrated comparable or superior efficacy.

- Cytotoxicity Against Cancer Cells : A series of experiments conducted on human cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values in the micromolar range, indicating strong cytotoxic effects. These findings suggest that further investigation into these compounds could lead to new anticancer drugs.

The biological activity of this compound can be attributed to its dual functional groups—nitro and amine—which allow it to interact with various biological targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with enzymes and receptors.

特性

IUPAC Name |

2-(2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYSCXBCJJMZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500454 | |

| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33100-15-1 | |

| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。